[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr
Brand Name: Vulcanchem
CAS No.:
VCID: VC16516868
InChI: InChI=1S/C27H38N2.C18H33P.C7H6O.ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-4-2-3-5-7(6)8;;/h9-14,18-21H,15-16H2,1-8H3;16-18H,1-15H2;1-5,8H;1H;/q;;;;+1/p-1
SMILES:
Molecular Formula: C52H77ClN2OPRu
Molecular Weight: 913.7 g/mol

[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr

CAS No.:

Cat. No.: VC16516868

Molecular Formula: C52H77ClN2OPRu

Molecular Weight: 913.7 g/mol

* For research use only. Not for human or veterinary use.

[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr -

Specification

Molecular Formula C52H77ClN2OPRu
Molecular Weight 913.7 g/mol
IUPAC Name 1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;chloro-[(2-hydroxyphenyl)methylidene]ruthenium;tricyclohexylphosphane
Standard InChI InChI=1S/C27H38N2.C18H33P.C7H6O.ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-4-2-3-5-7(6)8;;/h9-14,18-21H,15-16H2,1-8H3;16-18H,1-15H2;1-5,8H;1H;/q;;;;+1/p-1
Standard InChI Key INAUHNWDWTZYGK-UHFFFAOYSA-M
Canonical SMILES CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C(=C1)C=[Ru]Cl)O

Introduction

The compound “[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr” is a ruthenium-based organometallic complex. It belongs to a class of compounds widely known for their catalytic applications, particularly in olefin metathesis reactions. The compound features a unique ligand framework that enhances its stability, efficiency, and selectivity in catalytic processes.

Synthesis

The synthesis of this ruthenium complex involves the following steps:

  • Preparation of Ruthenium Precursor:

    • Ruthenium trichloride is dissolved in an appropriate solvent (e.g., dichloromethane).

  • Ligand Addition:

    • The imidazolidin-2-ylidene ligand is synthesized separately and introduced to the reaction mixture.

    • Tricyclohexylphosphine and oxobenzylidene ligands are also added sequentially.

  • Reaction Conditions:

    • The reaction is typically carried out under reflux conditions for several hours to ensure complete ligand exchange.

    • Purification is achieved through recrystallization or chromatographic techniques.

Applications

This compound has diverse applications due to its catalytic properties:

4.1 Catalysis in Olefin Metathesis

  • Ring-Closing Metathesis (RCM): Used for synthesizing cyclic alkenes.

  • Cross Metathesis (CM): Facilitates the exchange of alkene fragments between molecules.

  • Ring-Opening Metathesis Polymerization (ROMP): Applied in polymer chemistry for producing specialty polymers.

4.2 Organic Synthesis

  • Useful in forming carbon-carbon bonds.

  • Employed in synthesizing pharmaceutical intermediates and biologically active molecules.

4.3 Material Science

  • Utilized in the production of functional materials like polymers and coatings.

Mechanism of Action

The compound operates via a well-defined catalytic cycle:

  • Activation of the ruthenium center by dissociation of one ligand.

  • Formation of a metallacyclobutane intermediate during alkene coordination.

  • Release of the product alkene and regeneration of the active catalyst.

Comparison with Similar Compounds

Compound NameKey FeaturesApplications
Dichloro(1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(benzylidene)ruthenium(II)High stabilityOlefin metathesis
Dichloro(1,3-dimesitylimidazolidin-2-ylidene)(benzylidene)ruthenium(II)Enhanced steric protectionRing-closing metathesis
[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)]Improved selectivity due to oxobenzylidene groupCross metathesis

Research Findings

Studies have demonstrated:

  • Catalytic Efficiency: The compound exhibits high turnover numbers (TONs) and turnover frequencies (TOFs), making it suitable for industrial-scale reactions.

  • Selectivity: Its unique ligands enhance regioselectivity in metathesis reactions.

  • Cytotoxicity Studies: Preliminary research indicates potential applications in medicinal chemistry for drug synthesis .

Data Tables

PropertyValue
Molecular FormulaC48H72ClN2OPRu
Molecular Weight885.56 g/mol
SolubilityOrganic solvents
Key ApplicationsOlefin metathesis

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